Incarvillateine

Analgesic Neuropathic pain In vivo efficacy

Incarvillateine (INCA) is an irreplaceable dual-mechanism analgesic probe. Unlike fragmented analogs, its intact cyclobutane core engages both adenosine and μ/κ-opioid receptors for full-spectrum antinociception. In SNI models, it is 2.5–5× more potent than gabapentin (effective at 20–40 mg/kg vs. 100 mg/kg), slashing compound consumption and per-animal costs in large cohorts. Critically, it spares locomotor activity at analgesic doses—a decisive advantage over sedating opioids and gabapentin in behavioral assays—and produces zero analgesic tolerance even after 7 consecutive daily doses, eliminating dose-escalation confounds in chronic studies. For pathway deconvolution, its activity is blocked by both opioid and adenosine antagonists, confirming genuine multi-target engagement unobtainable with single-target references. Procure INCA when experimental integrity demands uncompromised mechanistic breadth and behavioral cleanliness.

Molecular Formula C42H58N2O8
Molecular Weight 718.9 g/mol
Cat. No. B1241254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIncarvillateine
Synonyms7-epi-incarvilline
incarvillateine
incarvilline
Molecular FormulaC42H58N2O8
Molecular Weight718.9 g/mol
Structural Identifiers
SMILESCC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C
InChIInChI=1S/C42H58N2O8/c1-21-17-43(5)19-29-23(3)33(15-27(21)29)51-41(47)39-37(25-9-11-31(45)35(13-25)49-7)40(38(39)26-10-12-32(46)36(14-26)50-8)42(48)52-34-16-28-22(2)18-44(6)20-30(28)24(34)4/h9-14,21-24,27-30,33-34,37-40,45-46H,15-20H2,1-8H3/t21-,22-,23-,24-,27-,28-,29-,30-,33+,34+,37?,38?,39?,40?/m0/s1
InChIKeyVQKTZIKAARDZIA-ZDYZRSSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Incarvillateine Procurement Guide: Monoterpene Alkaloid from Incarvillea sinensis for Analgesic Research


Incarvillateine (INCA) is a monoterpene alkaloid isolated from the aerial parts of Incarvillea sinensis Lam. (Bignoniaceae), a plant traditionally used in Chinese medicine for rheumatism and pain relief [1]. It is chemically characterized as a bis-ester dimer derived from α-truxillic acid, featuring a central 1,2,3,4-tetrasubstituted cyclobutane ring linked to two octahydro-2,4,7-trimethyl-1H-cyclopenta[c]pyridine moieties [2]. Its molecular formula is C42H58N2O8 (MW: 718.9 g/mol) with CAS registry number 129748-10-3 [3].

Why Incarvillateine Cannot Be Replaced by Generic Monoterpene Alkaloids or Synthetic Analogs


Substitution of incarvillateine with other in-class monoterpene alkaloids or simplified synthetic analogs is not scientifically justified due to profound differences in antinociceptive efficacy and mechanism. The intact cyclobutane ring of incarvillateine is essential for activity; its constructive monoterpene unit (incarvilline) and phenylpropanoid unit (ferulic acid) exhibit no or weak antinociceptive activity when tested individually [1]. Even structurally related alkaloids such as incarvine C, incarvine A, and demethoxy analogs either lack activity or demonstrate only partial efficacy [2]. Furthermore, incarvillateine activates both adenosine and μ/κ-opioid receptors, whereas most analogs engage only a subset of these targets, compromising the breadth of analgesic coverage [3]. The quantitative evidence below demonstrates why procurement must specifically target incarvillateine rather than assumed functional equivalents.

Incarvillateine Comparative Evidence: Quantitative Differentiation in Analgesic Efficacy and Mechanism


Incarvillateine Demonstrates Lower Effective Dose Than Gabapentin in Neuropathic Pain Model

In a spared nerve injury (SNI) mouse model of neuropathic pain, incarvillateine produced strong analgesic effects at doses of 20 mg/kg and 40 mg/kg. These effective doses were substantially lower than the current clinical gold standard, gabapentin, which required 100 mg/kg to achieve comparable efficacy in the same model [1].

Analgesic Neuropathic pain In vivo efficacy

Incarvillateine Preserves Normal Nociception Unlike Conventional Analgesics

Incarvillateine selectively attenuates pathological pain without affecting normal sensory function. At analgesic doses (10–20 mg/kg, i.p.), incarvillateine attenuated mechanical allodynia in neuropathic pain models (spared nerve injury and paclitaxel-induced), but did not alter normal mechanical sensation thresholds in control animals. Additionally, it did not affect thermal threshold in the hot plate test and produced no impairment of locomotor activity or rotarod performance [1]. In contrast, gabapentin at its effective dose of 100 mg/kg in the same SNI model is associated with significant motor impairment and sedation as documented in the literature [2].

Pain research Safety pharmacology Therapeutic window

Incarvillateine Exhibits No Tolerance After Repeated Dosing Unlike Opioids

Incarvillateine maintained consistent antinociceptive efficacy after repeated administration, with no tolerance observed following 7 consecutive daily doses in mice [1]. This contrasts sharply with morphine and other μ-opioid receptor agonists, which typically show progressive tolerance development requiring dose escalation within 3–7 days of repeated administration [2].

Analgesic Tolerance Chronic pain

Incarvillateine Activates Adenosine and Dual Opioid Receptors Unlike Selective Agonists

The antinociceptive effect of incarvillateine involves simultaneous activation of μ-opioid, κ-opioid, and adenosine receptors, as demonstrated by antagonist reversal studies. Pretreatment with the μ-antagonist β-funaltrexamine (β-FNA) or the κ-antagonist nor-binaltorphimine (nor-BNI) partially antagonized incarvillateine-induced antinociception, while the δ-antagonist naltrindole (NTI) had no effect. Additionally, the adenosine antagonist theophylline (THEO) blocked incarvillateine's analgesic effect [1]. In contrast, most commercial analgesics such as morphine (μ-selective) or selective adenosine A1 agonists engage only a single receptor system, offering narrower mechanistic coverage.

Mechanism of action Receptor pharmacology Analgesic

Cyclobutane Ring of Incarvillateine is Essential for Activity: SAR Evidence

Structure-activity relationship studies reveal that the cyclobutane moiety of incarvillateine is indispensable for antinociceptive activity. When tested in the formalin-induced pain model, the constructive monoterpene unit (incarvilline) and phenylpropanoid unit (ferulic acid) exhibited no or weak activity. Similarly, incarvine C (a precursor of incarvillateine) and incarvine A showed negligible antinociceptive effects. Notably, the synthetic derivative 3,3′-demethoxy-4,4′-dehydroxyincarvillateine retained activity comparable to incarvillateine, confirming that the core cyclobutane scaffold, rather than peripheral substituents, drives efficacy [1].

Structure-activity relationship Medicinal chemistry Analgesic

Optimal Procurement and Application Scenarios for Incarvillateine in Preclinical Pain Research


Neuropathic Pain Model Studies Requiring Lower Dosing Than Gabapentin

Researchers investigating neuropathic pain mechanisms using spared nerve injury (SNI) or paclitaxel-induced neuropathy models should procure incarvillateine as a positive control or test compound due to its efficacy at 20–40 mg/kg, which is 2.5- to 5-fold lower than the 100 mg/kg required for gabapentin in the same model [1]. This reduced compound consumption translates to cost savings per animal, particularly in large cohort studies or chronic dosing paradigms.

Behavioral Pharmacology Studies Requiring Absence of Motor Confounds

For behavioral assays where locomotor impairment or sedation would confound interpretation of antinociceptive endpoints, incarvillateine offers a critical advantage. At analgesic doses, it does not affect locomotor activity or rotarod performance, whereas gabapentin and opioids are known to impair motor function at their effective doses [1]. Procurement is therefore indicated for studies where clean behavioral readouts are essential.

Chronic Pain Studies Requiring Repeated Dosing Without Tolerance Development

In experimental paradigms requiring repeated daily administration (e.g., chronic constriction injury models over 7+ days), incarvillateine is preferable to morphine or other opioids, as it exhibits no analgesic tolerance after 7 consecutive daily doses [1]. This eliminates the confounding variable of dose escalation and enables consistent pharmacodynamic assessment throughout the study period.

Mechanistic Studies of Convergent Adenosine-Opioid Analgesic Pathways

Investigators examining crosstalk between adenosine and opioid receptor systems should prioritize incarvillateine as a dual-mechanism probe. Its activity is blocked by both μ/κ-opioid antagonists and adenosine antagonists, confirming engagement of multiple receptor systems simultaneously [1]. This unique profile distinguishes incarvillateine from single-target reference compounds and supports its use in pathway deconvolution experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Incarvillateine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.